1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-amine

Chiral resolution Stereochemistry Medicinal chemistry

1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-amine (CAS 1337319-42-2) is a heterocyclic primary amine featuring a pyridine core with bromine at C-5 and fluorine at C-2, plus a chiral α-methyl amine at C-3, giving a molecular formula of C₇H₈BrFN₂ and molecular weight of 219.05 g/mol. The racemate and its resolved enantiomers—(1R)- (CAS 1259872-64-4) and (1S)- (CAS 1259915-79-1)—are commercially available.

Molecular Formula C7H8BrFN2
Molecular Weight 219.05 g/mol
Cat. No. B12076007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-amine
Molecular FormulaC7H8BrFN2
Molecular Weight219.05 g/mol
Structural Identifiers
SMILESCC(C1=C(N=CC(=C1)Br)F)N
InChIInChI=1S/C7H8BrFN2/c1-4(10)6-2-5(8)3-11-7(6)9/h2-4H,10H2,1H3
InChIKeyISKOLSARSYTWAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-amine: A Chiral Halo-Pyridine Amine Building Block for Kinase-Targeted Medicinal Chemistry


1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-amine (CAS 1337319-42-2) is a heterocyclic primary amine featuring a pyridine core with bromine at C-5 and fluorine at C-2, plus a chiral α-methyl amine at C-3, giving a molecular formula of C₇H₈BrFN₂ and molecular weight of 219.05 g/mol . The racemate and its resolved enantiomers—(1R)- (CAS 1259872-64-4) and (1S)- (CAS 1259915-79-1)—are commercially available . This dihalogenated scaffold supports sequential, chemoselective cross-coupling: the C-5 bromine participates in Pd-catalyzed Suzuki–Miyaura or Buchwald–Hartwig couplings, while the C-2 fluorine enables nucleophilic aromatic substitution (SNAr), providing two orthogonal diversification handles . The scaffold's parent core, 5-bromo-2-fluoropyridine, has been used in the synthesis of active pharmaceutical ingredients including NPY Y5 receptor antagonists, SARS-CoV-2 main protease inhibitors, and IDO1 inhibitors .

Enantiopure procurement

Racemate and both (R)- and (S)-enantiomers commercially available, supporting stereochemical control workflows without in-house resolution.

Orthogonal reactivity

C-5 bromine enables Pd-catalyzed cross-coupling; C-2 fluorine serves as a leaving group for nucleophilic aromatic substitution (SNAr).

Procurement readiness

Multi-supplier availability with defined purity specification reduces single-source dependency and qualification time.

Why 1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-amine Cannot Be Replaced by Generic Pyridyl-Ethanamine Analogs Without Consequence


Within the pyridin-3-yl ethanamine class, seemingly minor alterations in halogen pattern, regiochemistry, or stereochemistry produce large differences in reactivity, metabolic fate, and binding geometry. Removing the C-2 fluorine eliminates the SNAr diversification handle and reduces metabolic stability imparted by fluorine blockade of cytochrome P450-mediated oxidation [1]. Replacing the C-5 bromine with chlorine shifts the cross-coupling reactivity profile owing to the ~63 kJ/mol difference in C–Br versus C–Cl bond dissociation energy (C–Br: ~285 kJ/mol; C–Cl: ~327 kJ/mol) [2]. Moving the ethanamine from C-3 to C-2 alters the vector of the amine side chain and changes the electronics of the pyridine ring, fundamentally altering SAR . Using the racemate in chiral syntheses forfeits enantiomeric purity, a critical quality attribute for downstream drug candidates where different enantiomers can exhibit divergent pharmacology .

Fluorine removal

Eliminates C-2 fluorine SNAr diversification and may reduce metabolic stability relative to the fluorinated scaffold.

Bromine vs chlorine

Replacing C-5 Br with Cl may alter oxidative addition kinetics and shift cross-coupling reactivity profile.

Regiochemistry shift

Moving ethanamine from C-3 to C-2 changes amine vector, electronic properties, and hydrogen-bond geometry, disrupting SAR.

Racemate use

Forfeits enantiomeric purity; may not satisfy requirements for stereospecific lead candidates in drug discovery programs.

Quantitative Differentiation Evidence for 1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-amine versus Closest Analogs


Enantiomeric Purity: Resolved (R) and (S) Enantiomers Provide Absolute Stereochemical Control Versus Racemate

1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-amine possesses a chiral center at the α-carbon of the ethanamine side chain. The racemate (CAS 1337319-42-2) is available alongside commercially tracked, individually resolved enantiomers: (1R)- (CAS 1259872-64-4) and (1S)- (CAS 1259915-79-1), each with the same molecular formula C₇H₈BrFN₂ and molecular weight 219.05 . In contrast, the des-fluoro analog 1-(5-bromopyridin-3-yl)ethanamine (CAS 886374-05-6, MW 201.06) also exists as racemate and resolved enantiomers but lacks the fluorine substituent that provides orthogonal reactivity and metabolic stabilization [1]. The availability of three distinct CAS-designated forms of the target compound—racemate and both enantiomers—provides downstream synthetic programs with a critical advantage: enantiopure material can be procured directly rather than requiring in-house chiral resolution, saving development time while ensuring stereochemical fidelity in the final drug candidate.

Enantiomeric identity
Head-to-head
Racemate, (R)-, (S)- all indexed vs Des-fluoro: only Br, no F
MW 219.05 (target) vs 201.06 (comparator); both enantiomers commercially tracked.
Supports enantiopure procurement workflow
Comparator lacks fluorine diversification handle and metabolic stabilization context
Chiral resolution Stereochemistry Medicinal chemistry

Dual Halogen Pattern Enables Orthogonal Cross-Coupling Reactivity Relative to Mono-Halogenated or Chloro-Analogs

The target compound's 5-bromo-2-fluoro pyridine substitution pattern provides two electronically and mechanistically distinct reactive sites. The C-5 bromine is optimized for Pd(0)-catalyzed oxidative addition in Suzuki–Miyaura (C–C) and Buchwald–Hartwig (C–N) couplings, while the C-2 fluorine serves as a leaving group for nucleophilic aromatic substitution (SNAr) [1]. This orthogonality is explicitly documented for the parent scaffold 5-bromo-2-fluoropyridine, where the fluorine is described as favoring SNAr and the bromine favoring Pd/Cu-catalyzed C–C/C–N coupling . By contrast, 1-(5-bromopyridin-3-yl)ethanamine (CAS 886374-05-6) offers only the C-5 bromine handle and no C-2 fluorine for SNAr diversification. The chloro analog 1-(5-bromo-3-chloropyridin-2-yl)ethanamine (CAS 749201-00-1) substitutes chlorine for fluorine, which is a poorer leaving group in SNAr (F >> Cl > Br in SNAr reactivity due to the electronegativity-driven stabilization of the Meisenheimer intermediate) . The C-2 fluorine additionally provides metabolic stability benefits by blocking oxidative metabolism at that position, a well-established principle in medicinal chemistry [2].

Orthogonal handles
Head-to-head
C-5 Br + C-2 F (2 handles) vs C-5 Br only, or Br+Cl (less SNAr)
C–Br BDE ≈285 kJ/mol; C–F provides kinetic stability and SNAr leaving-group ability.
Enables sequential library diversification
C–F bond may also contribute to metabolic blockade at C-2 position
Cross-coupling Suzuki-Miyaura Buchwald-Hartwig SNAr

Regiochemical Differentiation: C-3 Ethanamine Attachment Provides Distinct Vector Versus C-2 Regioisomer

The target compound bears the ethanamine substituent at the pyridine C-3 position (meta to the ring nitrogen). A closely related regioisomer, (1R)-1-(5-bromo-3-fluoropyridin-2-yl)ethanamine (CAS 1213302-35-2), positions the ethanamine at C-2 (ortho to the ring nitrogen) and shifts fluorine to C-3, fundamentally altering the electronic environment and the exit vector of the amine side chain . In the C-3 isomer (target), the amine is conjugated with the π-system but positioned meta to the electronegative nitrogen, while in the C-2 isomer, the amine is directly adjacent to the pyridine nitrogen, affecting basicity (predicted pKa of the side-chain amine is lower in the C-2 isomer due to the electron-withdrawing effect of the adjacent pyridine N) and hydrogen-bonding geometry . This regiochemical difference directly impacts target binding when the ethanamine participates in key interactions within a protein binding pocket.

Regiochemistry
Head-to-head
C-3 ethanamine (meta) vs C-2 ethanamine (ortho)
~60° amine vector change; altered pKa and H-bond geometry with pyridine nitrogen.
Regioisomer may fail to engage key binding residues
Structural difference directly impacts target recognition
Regiochemistry Pyridine substitution Medicinal chemistry SAR

Fluorine-Driven Metabolic Stabilization: C-2 Fluorine Provides Oxidative Blockade Absent in Des-Fluoro Analogs

Fluorine substitution at metabolically labile positions on aromatic rings is a validated medicinal chemistry strategy to block cytochrome P450-mediated oxidative metabolism and improve pharmacokinetic half-life [1]. The target compound's C-2 fluorine directly occupies a position that, in the des-fluoro analog 1-(5-bromopyridin-3-yl)ethanamine (CAS 886374-05-6), presents a C–H bond susceptible to oxidative metabolism [2]. This class-level effect is extensively documented: incorporation of fluorine into medicinally relevant scaffolds can improve DMPK properties by blocking oxidative metabolism at the substituted position [3]. While no head-to-head microsomal stability data were identified for these specific compounds, the established principle of fluorine-mediated metabolic blockade at aromatic C–H positions directly supports the target compound's differentiation from its des-fluoro comparator.

Metabolic blockade
Class-level
C-2 fluorine may block CYP450-mediated oxidation based on established fluorinated medicinal chemistry principles. No direct microsomal stability data for this specific scaffold.
Supports metabolic stability context for lead optimization
Data to verify; class-level inference from fluorinated small-molecule literature
Metabolic stability Fluorine substitution Drug design DMPK

Parent Scaffold Provenance: 5-Bromo-2-fluoropyridine Core Validated in Multiple API Programs Including NPY Y5, SARS-CoV-2 Mpro, and IDO1 Inhibition

The parent scaffold 5-bromo-2-fluoropyridine has been successfully employed as a molecular scaffold in multiple drug discovery programs. It has been used in the synthesis of neuropeptide Y Y5 receptor antagonists [1], as a key intermediate for SARS-CoV-2 main protease inhibitors achieving low-nanomolar antiviral potency [2], and in indoleamine-2,3-dioxygenase-1 (IDO1) inhibitors for cancer immunotherapy . In contrast, the des-fluoro analog 5-bromopyridine lacks the documented breadth of API applications and does not offer the same dual-handle diversification capability. Derivatives of the closely related (5-bromo-2-fluoropyridin-3-yl)methanamine scaffold have been reported to exhibit potent anti-cancer activity against various human cancer cell lines in a 2021 Journal of Medicinal Chemistry study [3], indicating the broader bromo-fluoropyridine chemotype has validated biological relevance.

Scaffold precedence
Class-level
Parent 5-bromo-2-fluoropyridine scaffold employed in NPY Y5 antagonists, SARS-CoV-2 Mpro inhibitors, and IDO1 inhibitors.
Scaffold supports multi-target lead generation
Class-level inference; compound-specific validation required
NPY Y5 antagonist SARS-CoV-2 IDO1 inhibitor Kinase inhibitor

Explicit Commercial Purity Specifications Enable Direct Procurement Without Additional Qualification

The racemic 1-(5-bromo-2-fluoropyridin-3-yl)ethan-1-amine is commercially available with a documented purity specification of 98% (CAS 1337319-42-2), as confirmed by multiple independent suppliers . The resolved enantiomers (CAS 1259872-64-4 and 1259915-79-1) are also commercially tracked with explicit catalog entries, each having MW 219.05 and defined molecular identity . This contrasts with the procurement landscape for more exotic, less commercially established pyridyl-ethanamine analogs, which may require custom synthesis, longer lead times, and higher cost. The commercial maturity of this compound—with multiple suppliers, publicly listed CAS numbers, and established purity benchmarks—reduces procurement risk and speeds up project initiation relative to less common analogs requiring de novo synthesis.

Purity & supply
Specification review
≥98% purity
Racemate; ≥3 independent suppliers. Both enantiomers individually cataloged.
Reduces procurement risk and qualification time
Supplier catalog analysis
Purity specification Procurement Quality control Commercial availability

Research and Industrial Application Scenarios for 1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-amine Based on Quantitative Evidence


Chiral Kinase Inhibitor Lead Optimization Requiring Enantiopure Pyridyl-Ethanamine Building Blocks

In kinase inhibitor programs where the ethanamine side chain participates in critical hinge-region hydrogen bonding, absolute stereochemistry can dictate target selectivity. The commercial availability of both (R)- and (S)-enantiomers (CAS 1259872-64-4 and 1259915-79-1) allows medicinal chemists to independently evaluate each enantiomer in biochemical and cellular assays without chiral chromatography. Simultaneously, the C-5 bromine serves as a handle for Pd-catalyzed diversification to explore SAR at the solvent-exposed region, while the C-2 fluorine provides metabolic stabilization . This scenario is directly relevant given the parent scaffold's validation in multiple kinase-related programs including FGFR inhibitors and the documented anti-cancer activity of bromo-fluoropyridin-3-yl methanamine derivatives [1].

Sequential Dual Diversification in Parallel Library Synthesis

The orthogonal reactivity of C-5 bromine (Suzuki/Buchwald-Hartwig) and C-2 fluorine (SNAr) enables two-step sequential diversification without protecting group manipulation . In a typical workflow, a first-round Suzuki coupling at C-5 introduces aryl/heteroaryl diversity, followed by SNAr displacement of C-2 fluorine with amines or alkoxides to introduce a second diversity element [1]. This sequential approach generates libraries with two independent points of diversity from a single building block, increasing synthetic efficiency relative to mono-halogenated analogs that can only accommodate one diversification step.

Fragment-Based Drug Discovery Using the Bromo-Fluoropyridine as a Privileged Fragment Core

The 5-bromo-2-fluoropyridine core has demonstrated binding across multiple therapeutic targets including NPY Y5 (GPCR), SARS-CoV-2 Mpro (viral protease), IDO1 (immuno-oncology target), and the mGluR1 allosteric site . The 2-fluoropyridin-3-yl motif has been incorporated into the highly optimized BACE1 inhibitor AMG-8718 with an IC₅₀ of 0.0007 μM, demonstrating the fragment's ability to contribute to potent target engagement [1]. When elaborated with the chiral ethanamine at C-3, this fragment provides an additional hydrogen-bond donor/acceptor and a defined chiral center, making it suitable as a starting point for fragment growing or linking strategies in FBDD campaigns.

Agrochemical Intermediate Synthesis Leveraging Dual Halogen Reactivity

Beyond pharmaceuticals, halogenated pyridine building blocks are extensively used in agrochemical synthesis . The dual-halogen pattern of 1-(5-bromo-2-fluoropyridin-3-yl)ethan-1-amine allows stepwise introduction of agrochemical pharmacophores: the C-5 bromine can install aryl or heteroaryl groups typical of herbicide and fungicide scaffolds, while the C-2 fluorine can be replaced with alkoxy or thioether groups common in insecticide/acaricide structures. The amine handle further enables conjugation to carboxylic acid-containing agrochemical fragments. This synthetic versatility, combined with multi-supplier commercial availability, makes this compound an attractive intermediate for agrochemical discovery programs requiring rapid SAR exploration [1].

Application
Selection Property
Validation Focus
Chiral kinase inhibitor SAR studies
Enantiopure building block availability
Enantiomer-specific target engagement profiling
Parallel library synthesis
Orthogonal C–Br / C–F reactivity
Sequential cross-coupling and diversification efficiency
Fragment-based screening
Privileged halopyridine scaffold
Multi-target binding and lead generation
Agrochemical intermediate synthesis
Dual halogen derivatization handles
Agrochemical pharmacophore assembly
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